REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[N:10]2)=[C:5]([CH3:18])[CH:4]=1.B(Br)(Br)Br>ClCCl>[CH3:18][C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][C:6]=1[N:9]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[N:10]1
|
Name
|
1-(4-methoxy-2-methylphenyl)-4-(trifluoromethyl)-1H-pyrazole
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)N1N=CC(=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with methanol (2 mL)
|
Type
|
ADDITION
|
Details
|
diluted with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1N1N=CC(=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |